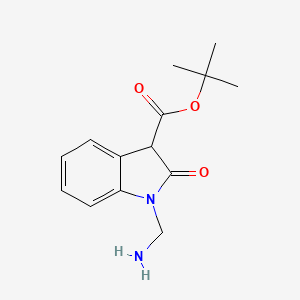
tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-aminomethyl-1,3-dihydro-indol-2-one typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the indole ring system through various synthetic routes . One common method involves the reaction of an appropriate indole precursor with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for 3-Boc-aminomethyl-1,3-dihydro-indol-2-one are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Boc-aminomethyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
科学研究应用
3-Boc-aminomethyl-1,3-dihydro-indol-2-one has several scientific research applications:
作用机制
The mechanism of action of 3-Boc-aminomethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets . The indole ring system is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Another indole derivative with significant biological activities.
3-Indoleacetic acid: Known for its role in plant growth regulation.
Tryptophan: An essential amino acid with an indole ring system.
Uniqueness
3-Boc-aminomethyl-1,3-dihydro-indol-2-one is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions . This makes it a valuable intermediate in the synthesis of more complex indole derivatives and enhances its utility in various scientific research applications .
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)11-9-6-4-5-7-10(9)16(8-15)12(11)17/h4-7,11H,8,15H2,1-3H3 |
InChI 键 |
FPMBJKPWHKPNOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2N(C1=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


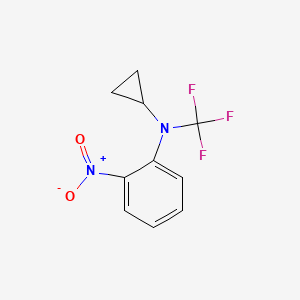
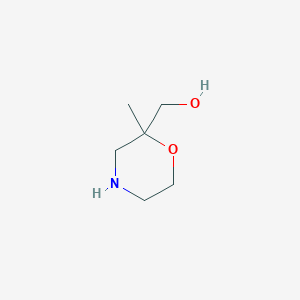
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
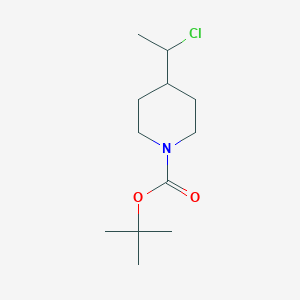

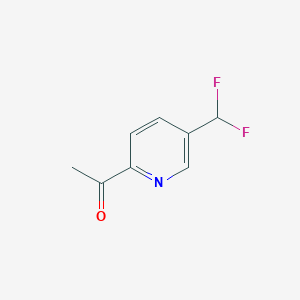
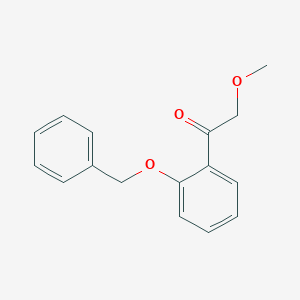
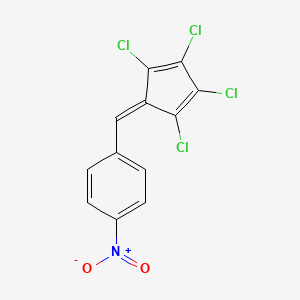
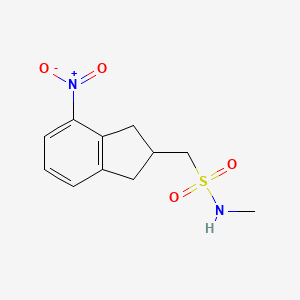
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
